N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a sulfone moiety (5,5-dioxido). The benzamide component includes a para-trifluoromethyl (CF₃) group, a common substituent in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c20-13-2-1-3-14(8-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-4-6-12(7-5-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZYHKEVXQYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl derivative is introduced to the thieno[3,4-c]pyrazole core.
Attachment of the trifluoromethylbenzamide moiety: This final step can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, including:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: May produce alcohols or amines.
- Substitution Reactions: Particularly at the chlorophenyl group, enhancing its utility in synthetic organic chemistry.
Biological Applications
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity:
- Compounds with similar thieno[3,4-c]pyrazole structures have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.
Anticancer Activity:
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
- Mechanisms may involve apoptosis induction or inhibition of cell proliferation through enzyme inhibition.
Table 1: Summary of Biological Activities
Industrial Applications
In addition to its research applications, this compound is explored for potential industrial uses:
- Development of new materials.
- Chemical processes that utilize its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
highlights benzamide derivatives such as diflubenzuron and fluazuron , which share the benzamide backbone but differ in substituents and applications:
Key Observations :
- The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in diflubenzuron, which may alter binding specificity in pest targets.
Pharmaceutical Analogues from Patent Literature
describes benzamide/sulfonamide derivatives with heterocyclic cores, such as Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide):
Research Findings and Implications
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl : Chlorine substituents (as in the target compound) are often associated with enhanced pesticidal activity, while fluorine (as in Example 53) is favored in pharmaceuticals for its electronegativity and small atomic radius .
- Sulfone Moieties: The 5,5-dioxido group in the target compound may improve water solubility relative to non-sulfonated analogues, a critical factor in agrochemical formulation .
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with a thieno[3,4-c]pyrazole core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 381.88 g/mol. The presence of the chlorophenyl and trifluoromethyl groups contributes to its structural diversity and potential biological interactions .
Biological Activities
Research indicates that compounds with a thieno[3,4-c]pyrazole core often exhibit significant biological activities , including:
- Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have been evaluated for their antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been documented through various assays, including the stabilization of human red blood cell membranes . This suggests their capability to inhibit inflammatory mediators.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating their potential as therapeutic agents in treating infections .
- Anticancer Activity : Preliminary studies suggest that certain thieno[3,4-c]pyrazole compounds may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may arise from interactions with specific molecular targets such as enzymes or receptors involved in inflammatory and proliferative pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of thieno[3,4-c]pyrazole derivatives:
-
Antioxidant Efficacy :
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound (7a) 12 ± 1.03 Thieno Compound (7b) 0.6 ± 0.16 - Anti-inflammatory Activity :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of thieno[3,4-c]pyrazole precursors with 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Microwave-assisted synthesis (80–120°C, 2–4 hours) can enhance reaction efficiency and reduce by-products. Yield optimization requires strict control of solvent polarity (e.g., DMF or THF), stoichiometric ratios (1:1.2 for acyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC or HPLC at each step ensures intermediate purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Combine 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS; expected [M+H]+ ~488.02 Da) for primary validation. X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities, particularly for the sulfone (5,5-dioxido) and trifluoromethyl groups. IR spectroscopy (1700–1750 cm⁻¹ for amide C=O) supplements functional group identification .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Perform solubility screens in DMSO, PBS, and ethanol (0.1–10 mg/mL, 25°C) with UV-Vis quantification. For stability, incubate the compound in simulated biological buffers (pH 7.4, 37°C) over 24–72 hours, analyzing degradation via LC-MS. Thermal stability is assessed via DSC/TGA (decomposition >200°C indicates solid-state robustness) .
Advanced Research Questions
Q. How can crystallographic disorder in the thieno[3,4-c]pyrazole core be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s PART and SUMP commands to model disorder, applying anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Multi-conformer refinement (occupancy ratios) may be required for flexible groups like the 3-chlorophenyl ring. Validate against residual density maps (Δρ < 0.3 eÅ⁻³) and R-factor convergence (<5%) .
Q. What strategies address contradictory bioactivity data between enzyme inhibition assays and cell-based models?
- Methodological Answer : Reconcile discrepancies by:
- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm target binding affinity independently.
- Cellular uptake studies : Quantify intracellular concentration via LC-MS/MS to rule out permeability issues.
- Metabolite screening : Identify in situ degradation products that may interfere with activity .
Q. How can reaction kinetics of the compound’s sulfone group be mechanistically studied?
- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions (excess nucleophile). Track sulfone reactivity (e.g., nucleophilic substitution at S=O) at varying pH (4–10) and temperatures (25–50°C). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .
Q. What computational approaches predict interactions with biological targets like kinases or GPCRs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB IDs). Validate poses via MD simulations (GROMACS, 100 ns) to assess binding stability. Compare with SAR data from analogs (e.g., 4-chlorophenyl derivatives) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
